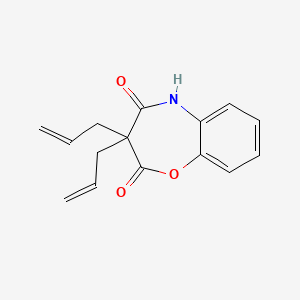![molecular formula C39H67ClN2O4 B14476070 2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane CAS No. 72496-95-8](/img/structure/B14476070.png)
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, N,N-dimethyl-1,3-propanediamine and tetradecyloxirane is a complex polymeric compound. This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications. It is synthesized through the polymerization of phenol, 4,4’-(1-methylethylidene)bis- with (chloromethyl)oxirane, N,N-dimethyl-1,3-propanediamine, and tetradecyloxirane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Polymerization: The initial step involves the polymerization of phenol, 4,4’-(1-methylethylidene)bis- with (chloromethyl)oxirane. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Addition of N,N-dimethyl-1,3-propanediamine: The polymer is then reacted with N,N-dimethyl-1,3-propanediamine. This step requires precise control of the reaction environment to achieve the desired molecular structure.
Incorporation of Tetradecyloxirane: Finally, tetradecyloxirane is added to the polymer. This step is crucial for imparting specific properties to the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where the reactions are carried out under stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Substitution Reactions: The polymer can undergo substitution reactions where specific functional groups are replaced by others.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.
Cross-linking: The polymer can form cross-links with other molecules, enhancing its mechanical strength and stability.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Various catalysts, such as Lewis acids, are used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and biocompatible materials.
Medicine: Research is ongoing to explore its use in medical devices and implants due to its unique properties.
Industry: It is used in the production of coatings, adhesives, and sealants, providing enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The polymer’s structure allows it to form stable complexes with various molecules, influencing their behavior and activity. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, methyloxirane and oxirane
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with diethylenetriamine and 4-methyl-2-pentanone
Uniqueness
This compound is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced mechanical strength, chemical resistance, and biocompatibility. These characteristics make it suitable for specialized applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
72496-95-8 |
|---|---|
Formule moléculaire |
C39H67ClN2O4 |
Poids moléculaire |
663.4 g/mol |
Nom IUPAC |
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane |
InChI |
InChI=1S/C16H32O.C15H16O2.C5H14N2.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-7(2)5-3-4-6;4-1-3-2-5-3/h16H,2-15H2,1H3;3-10,16-17H,1-2H3;3-6H2,1-2H3;3H,1-2H2 |
Clé InChI |
JQHMNUSZXYKHSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1CO1.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CN(C)CCCN.C1C(O1)CCl |
Numéros CAS associés |
72496-95-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


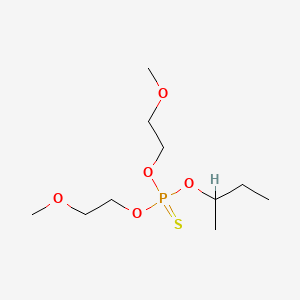
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
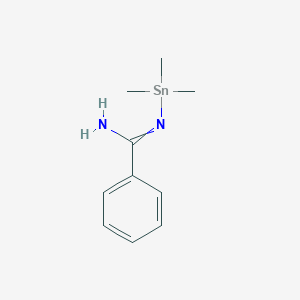

![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)


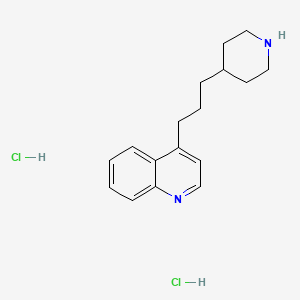
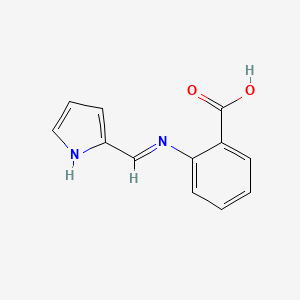
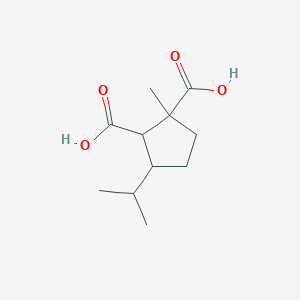

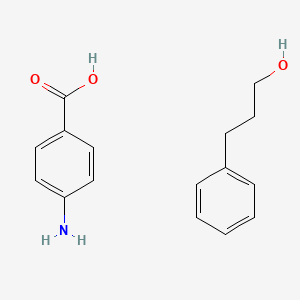
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
